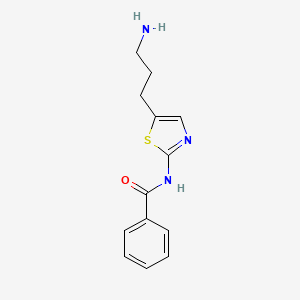
N-(5-(3-Aminopropyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(3-Aminopropyl)thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzamide group attached to the thiazole ring, which is further substituted with an aminopropyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
The synthesis of N-(5-(3-Aminopropyl)thiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 3-aminopropylamine to yield the final product .
Industrial production methods for thiazole derivatives often involve multicomponent reactions, microwave irradiation, and one-pot synthesis techniques to enhance yield and reduce reaction times .
Analyse Chemischer Reaktionen
N-(5-(3-Aminopropyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzamide group to a primary amine.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as piperidine or silica-supported acids . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(5-(3-Aminopropyl)thiazol-2-yl)benzamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-(5-(3-Aminopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes . The anti-inflammatory effects are linked to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . The compound’s anticancer activity is thought to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
N-(5-(3-Aminopropyl)thiazol-2-yl)benzamide can be compared with other thiazole derivatives such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have shown significant anti-inflammatory activity.
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides: Known for their neuraminidase inhibitory activity, these compounds are potential antiviral agents.
N-(5-nitrothiazol-2-yl)benzamide: This compound exhibits antibacterial activity and has been studied for its potential use in treating bacterial infections.
The uniqueness of this compound lies in its aminopropyl substitution, which imparts distinct biological activities and enhances its potential as a versatile compound in various research fields.
Eigenschaften
Molekularformel |
C13H15N3OS |
|---|---|
Molekulargewicht |
261.34 g/mol |
IUPAC-Name |
N-[5-(3-aminopropyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C13H15N3OS/c14-8-4-7-11-9-15-13(18-11)16-12(17)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8,14H2,(H,15,16,17) |
InChI-Schlüssel |
IFKNRUTYXBHGAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


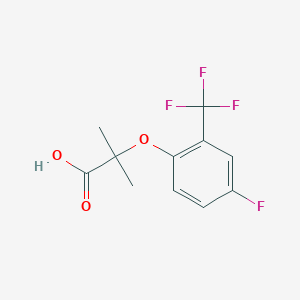
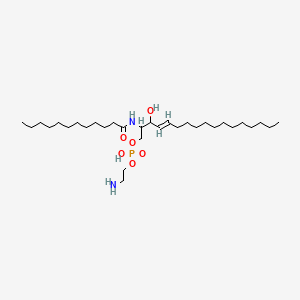
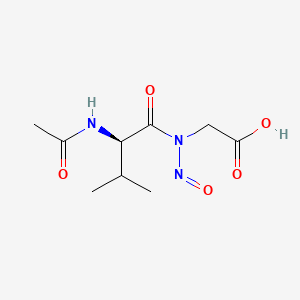
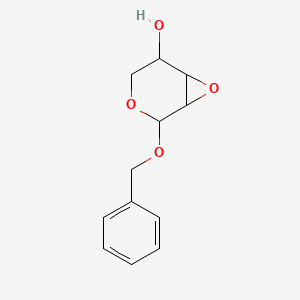
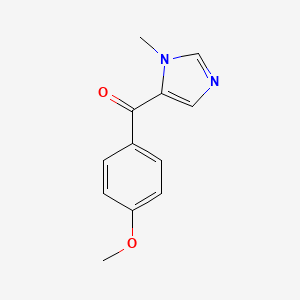
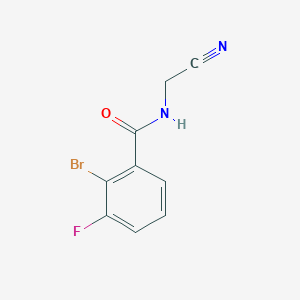

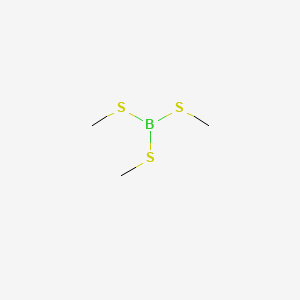


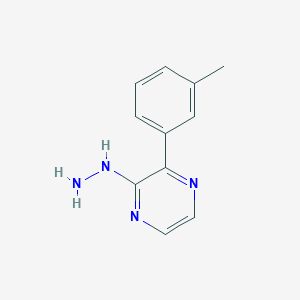
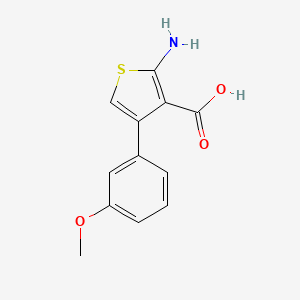
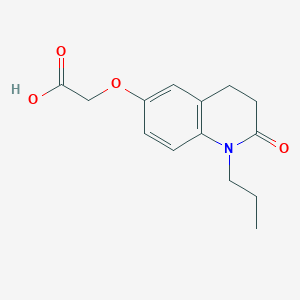
![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid](/img/structure/B15090808.png)
